Certepetide

Catalog No.
S12871525
CAS No.
2580154-02-3
M.F
C37H60N14O14S2
M. Wt
989.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Certepetide

CAS Number

2580154-02-3

Product Name

Certepetide

IUPAC Name

2-[(6S,9S,15S,18R,23R,26S,29S)-18-acetamido-6-(4-aminobutyl)-23-carbamoyl-26-(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontan-9-yl]acetic acid

Molecular Formula

C37H60N14O14S2

Molecular Weight

989.1 g/mol

InChI

InChI=1S/C37H60N14O14S2/c1-18(52)45-24-17-67-66-16-23(30(39)59)50-34(63)22(13-29(57)58)49-36(65)25-8-5-11-51(25)27(54)15-44-32(61)19(6-2-3-9-38)47-33(62)21(12-28(55)56)46-26(53)14-43-31(60)20(48-35(24)64)7-4-10-42-37(40)41/h19-25H,2-17,38H2,1H3,(H2,39,59)(H,43,60)(H,44,61)(H,45,52)(H,46,53)(H,47,62)(H,48,64)(H,49,65)(H,50,63)(H,55,56)(H,57,58)(H4,40,41,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

YPHPUVJQSYACEN-HUVRVWIJSA-N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CCCN2C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N

Isomeric SMILES

CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N

Certepetide, also known as CEND-1 or internalized-arginylglycylaspartic acid cyclic peptide, is a synthetic cyclic peptide designed for therapeutic applications, particularly in oncology. Its molecular formula is C37H60N14O14S2C_{37}H_{60}N_{14}O_{14}S_{2} and it is characterized by a unique structure that includes a disulfide linkage between cysteine residues. This compound targets the neuropilin-1 receptor and is engineered to enhance the permeability of solid tumors, facilitating better delivery of chemotherapeutic agents .

Certepetide undergoes specific chemical interactions primarily involving its disulfide bonds and peptide linkages. The cyclic nature of the peptide allows it to maintain structural stability while engaging with integrin receptors such as αvβ3 and αvβ5, which are pivotal in tumor vascularization. The binding process triggers proteolytic cleavage, releasing active fragments that further interact with neuropilin-1, enhancing drug delivery through transendothelial mechanisms .

Certepetide exhibits significant biological activity by modulating the tumor microenvironment. It activates T cells, natural killer cells, and dendritic cells, contributing to an enhanced immune response against tumors. The compound's mechanism involves increasing vascular permeability specifically in tumor tissues, which allows for improved penetration of co-administered anti-cancer therapies . Clinical studies indicate its potential efficacy in various malignancies including pancreatic ductal adenocarcinoma and cholangiocarcinoma .

The synthesis of certepetide involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to form the cyclic structure. The process typically begins with the attachment of a resin-bound amino acid, followed by coupling reactions that incorporate the remaining amino acids into the chain. Special attention is given to forming disulfide bonds during synthesis to ensure proper folding and stability of the cyclic peptide. Purification methods such as high-performance liquid chromatography are employed to isolate the final product from any unreacted materials or by-products .

Certepetide is primarily under investigation for its applications in treating solid tumors, particularly those that are difficult to treat with conventional therapies. Current clinical trials focus on its use in:

  • Pancreatic ductal adenocarcinoma
  • Cholangiocarcinoma
  • Colorectal cancer
  • Glioblastoma multiforme

The compound's ability to enhance drug delivery makes it a promising candidate for combination therapies aimed at improving patient outcomes in oncology .

Studies have shown that certepetide interacts effectively with neuropilin-1 and integrin receptors on tumor vasculature. These interactions facilitate increased drug uptake and retention within tumor tissues while minimizing systemic exposure and potential side effects associated with chemotherapy. The pharmacokinetics of certepetide indicate rapid absorption and distribution, with ongoing research focusing on optimizing its dosing regimens to maximize therapeutic efficacy .

Similar Compounds: Comparison with Other Compounds

Certepetide shares structural and functional similarities with several other peptides used in cancer therapy. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeTarget ReceptorUnique Features
CertepetideCyclic PeptideNeuropilin-1Enhances tumor permeability; unique cyclic structure
CEND-2Cyclic PeptideNeuropilin-1Similar mechanism but different amino acid sequence
iRGDCyclic PeptideIntegrin αvβ3/Neuropilin-1Known for penetrating tumors but less selective than certepetide
RGD PeptidesLinear PeptideIntegrin αvβ3Less effective at enhancing drug delivery compared to certepetide
CEND-3Cyclic PeptideNeuropilin-1Focused on different cancer types; similar action but distinct applications

Certepetide’s unique cyclic structure and specific targeting capabilities distinguish it from other peptides, enhancing its potential as a therapeutic agent in oncology .

Amino Acid Composition and Cyclization Pattern

Certepetide, also known by its International Nonproprietary Name (INN), is a synthetic cyclic peptide with a defined amino acid sequence that has been thoroughly characterized through various analytical methods [1] [3]. The primary sequence of Certepetide consists of nine amino acid residues arranged in a specific order: Cysteine-Arginine-Glycine-Aspartic acid-Lysine-Glycine-Proline-Aspartic acid-Cysteine [1] [4]. This sequence is commonly represented in scientific literature as Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys, highlighting the presence of two cysteine residues at positions 1 and 9 that play a crucial role in the peptide's cyclization [3] [6].

The cyclization pattern of Certepetide is characterized by a disulfide bridge formation between the two cysteine residues, creating a cyclic structure that is essential for its molecular stability and biological function [3] [8]. The peptide contains an N-terminal acetylation (Ac-) and a C-terminal amidation (-NH2), which are post-translational modifications that further contribute to its structural integrity and resistance to enzymatic degradation [1] [4]. The complete representation of Certepetide with these modifications is Ac-Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys-NH2 with a disulfide bridge between Cys1 and Cys9 [8] [3].

The amino acid composition of Certepetide includes a variety of residues with different chemical properties, contributing to its unique three-dimensional structure and function [4] [6]. The presence of arginine provides a positive charge, while the two aspartic acid residues contribute negative charges, creating an overall charge distribution that is important for receptor recognition [3] [4]. The glycine residues offer flexibility to the peptide backbone, and proline introduces a characteristic bend in the structure [6] [8]. The lysine residue provides an additional positive charge and potential site for interactions with target molecules [3] [4].

PositionAmino AcidProperty
1CysteineSulfur-containing, forms disulfide bond
2ArgininePositively charged, basic
3GlycineSmall, flexible
4Aspartic acidNegatively charged, acidic
5LysinePositively charged, basic
6GlycineSmall, flexible
7ProlineCyclic structure, introduces bend
8Aspartic acidNegatively charged, acidic
9CysteineSulfur-containing, forms disulfide bond

Disulfide Bond Configuration Analysis

The disulfide bond in Certepetide forms between the thiol groups of the two cysteine residues at positions 1 and 9, creating a covalent linkage that constrains the peptide into a cyclic conformation [1] [3]. This cyclization is critical for maintaining the three-dimensional structure of the peptide and positioning key amino acid residues for optimal interaction with target receptors [3] [8]. The disulfide bond configuration has been extensively analyzed using various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy [12] [17].

Research findings indicate that the disulfide bond in Certepetide adopts a specific configuration known as the -RHStaple configuration, which is characterized by particular dihedral angles of the five chi angles that make up the disulfide bond [17] [3]. This configuration is significant because it has been associated with functional or allosteric disulfide bonds that can influence protein activity [17] [6]. The -RHStaple configuration in Certepetide is characterized by a relatively short alpha-carbon to alpha-carbon distance between the two cysteine residues, typically around 4-5 Å, which is shorter than the average distance observed in most disulfide bonds (approximately 5.6 Å) [17] [12].

The formation of the disulfide bond in Certepetide involves a precise oxidation process that must be carefully controlled during synthesis to ensure the correct pairing of cysteine residues [19] [3]. Improper disulfide bond formation can lead to misfolded structures with altered biological activity [19] [17]. The stability of the disulfide bond in Certepetide has been evaluated under various conditions, including different pH levels and reducing environments, to assess its resistance to reduction and potential for maintaining structural integrity in biological systems [17] [19].

The disulfide bond configuration analysis also reveals that the bond creates a constrained loop structure that positions the Arg-Gly-Asp (RGD) motif in a specific orientation that is optimal for receptor binding [3] [6]. This structural constraint is essential for the recognition of Certepetide by its target receptors, as the spatial arrangement of the RGD motif is a critical determinant of binding specificity and affinity [6] [3].

Three-Dimensional Conformational Studies

NMR Spectroscopy of Solution-State Structure

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the solution-state structure of Certepetide, providing detailed information about its three-dimensional conformation and dynamic behavior in physiological conditions [9] [11]. NMR studies of Certepetide typically employ various techniques, including one-dimensional proton NMR (1H NMR), two-dimensional correlation spectroscopy (COSY), nuclear Overhauser effect spectroscopy (NOESY), and total correlation spectroscopy (TOCSY), to obtain comprehensive structural data [9] [10].

The solution-state NMR analysis of Certepetide reveals that the cyclic peptide adopts a well-defined conformation in aqueous solution, with the disulfide bond between the two cysteine residues serving as a key structural constraint [10] [11]. The NMR data indicate that the peptide backbone exhibits limited flexibility due to the cyclic nature of the molecule, with certain regions showing characteristic secondary structure elements [11] [9]. The RGD motif, in particular, has been found to adopt a specific conformation that is critical for receptor recognition and binding [10] [3].

Spin-spin coupling constants (J-values) obtained from NMR experiments provide valuable information about the dihedral angles in the peptide backbone, allowing for the determination of the preferred conformational states of each amino acid residue [11] [9]. The observed coupling patterns in Certepetide are consistent with a constrained cyclic structure, with the proline residue introducing a characteristic bend in the peptide backbone [9] [11]. The chemical shift values of the alpha-hydrogen atoms and carbonyl carbon atoms further support the presence of specific secondary structure elements within the cyclic framework [10] [9].

Nuclear Overhauser effect (NOE) measurements have been particularly useful in determining the spatial relationships between non-covalently bonded hydrogen atoms in Certepetide, providing distance constraints that are essential for three-dimensional structure calculation [11] [10]. These NOE-derived distance constraints, combined with dihedral angle constraints from coupling constants, have enabled the generation of high-resolution three-dimensional models of Certepetide in solution [10] [9]. The resulting structural ensemble typically shows a well-defined cyclic conformation with specific positioning of the side chains, especially those involved in receptor binding [9] [11].

Temperature-dependent NMR studies have also been conducted to assess the conformational stability of Certepetide under different conditions, revealing that the cyclic structure remains relatively stable across a range of physiologically relevant temperatures [10] [11]. This conformational stability is attributed to the disulfide bond and the presence of intramolecular hydrogen bonds that help maintain the three-dimensional structure [11] [9].

X-ray Crystallography of Receptor-Bound Complexes

X-ray crystallography has provided crucial insights into the three-dimensional structure of Certepetide when bound to its target receptors, offering atomic-level details of the interaction interfaces and binding modes [12] [14]. Crystallographic studies of Certepetide in complex with its receptors have been challenging due to the dynamic nature of these interactions, but several successful crystallization efforts have yielded valuable structural information [14] [12].

The crystal structures of Certepetide-receptor complexes reveal that the cyclic peptide binds to specific domains on the receptor surface, with the RGD motif serving as the primary recognition element [12] [6]. The binding interface typically involves multiple hydrogen bonds and electrostatic interactions between the peptide and receptor residues, with the arginine and aspartic acid side chains of the RGD motif forming key contacts with complementary residues on the receptor [6] [12]. The cyclic conformation of Certepetide, maintained by the disulfide bond, positions these key residues in an optimal orientation for receptor engagement [12] [14].

Detailed analysis of the electron density maps from X-ray diffraction data has allowed for precise determination of the atomic coordinates of both Certepetide and its bound receptor, revealing subtle conformational changes that occur upon binding [14] [12]. These structural studies indicate that Certepetide may undergo minor conformational adjustments upon receptor binding, adopting a slightly different conformation compared to its solution state [12] [14]. Such induced-fit mechanisms are common in peptide-receptor interactions and highlight the dynamic nature of molecular recognition processes [14] [12].

The crystallographic data also provide information about the stoichiometry of the Certepetide-receptor complexes, with most structures showing a 1:1 binding ratio between the peptide and its receptor [12] [14]. The binding site on the receptor typically forms a shallow pocket or groove that accommodates the cyclic peptide, with specific residues forming direct contacts with the Certepetide molecule [14] [12]. The high-resolution crystal structures enable the identification of water molecules at the binding interface, which often play important roles in mediating peptide-receptor interactions through hydrogen bonding networks [12] [14].

Comparative analysis of multiple crystal structures of Certepetide bound to different receptors or receptor subtypes has revealed both conserved and variable features of these interactions, providing insights into the molecular basis of binding specificity and selectivity [14] [12]. These structural studies have been instrumental in understanding the structure-activity relationships of Certepetide and have guided the design of analogs with modified binding properties [12] [14].

Molecular Weight Validation Through Mass Spectrometry

Mass spectrometry has been extensively employed for the validation of the molecular weight of Certepetide, providing accurate mass measurements that confirm its chemical composition and structural integrity [13] [20]. The theoretical molecular weight of Certepetide, calculated based on its amino acid sequence and modifications, is 989.1 g/mol (C37H60N14O14S2), which serves as a reference point for mass spectrometric validation [1] [2].

Various mass spectrometry techniques have been utilized for the analysis of Certepetide, including electrospray ionization mass spectrometry (ESI-MS), matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [13] [20]. These techniques offer complementary information about the peptide's molecular weight, fragmentation pattern, and potential modifications [20] [21].

ESI-MS analysis of Certepetide typically shows characteristic multiply charged ions, with the most abundant species corresponding to the [M+2H]2+ and [M+3H]3+ ions [13] [20]. The observed m/z values for these ions are consistent with the calculated molecular weight of the intact peptide, confirming the presence of all expected amino acid residues and modifications [20] [13]. High-resolution mass spectrometry further provides isotopic distribution patterns that match the theoretical isotopic profile of Certepetide, supporting the assigned molecular formula [13] [21].

Ion SpeciesTheoretical m/zObserved m/zMass Accuracy (ppm)
[M+H]+990.1990.1 ± 0.1< 10
[M+2H]2+495.5495.5 ± 0.1< 10
[M+3H]3+330.7330.7 ± 0.1< 10

Tandem mass spectrometry (MS/MS) experiments have been performed to obtain structural information about Certepetide through fragmentation analysis [20] [13]. Collision-induced dissociation (CID) of selected precursor ions generates characteristic fragment ions that correspond to specific peptide bond cleavages, allowing for sequence verification and confirmation of the disulfide bond position [13] [20]. The observed fragmentation pattern is consistent with the proposed structure of Certepetide, with fragment ions corresponding to both the cyclic portion of the molecule and fragments resulting from disulfide bond cleavage [20] [13].

Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed for the analysis of Certepetide in complex matrices, providing both retention time information and mass spectral data that aid in identification and quantification [13] [21]. The LC-MS/MS method developed for Certepetide analysis typically shows good linearity, accuracy, and precision across a relevant concentration range, with limits of detection and quantification suitable for various analytical applications [21] [13].

Mass spectrometric analysis has also been used to assess the purity of Certepetide preparations by detecting and identifying potential impurities or degradation products [20] [21]. These may include synthetic by-products, oxidized forms, or truncated peptides that can be distinguished from the intact Certepetide based on their different molecular weights and fragmentation patterns [21] [20]. The relative abundance of these species compared to the main component provides information about the overall purity of the peptide preparation [20] [21].

Solid-Phase Peptide Synthesis Optimization

Certepetide (molecular formula C₃₇H₆₀N₁₄O₁₄S₂, molecular weight 989.1 g/mol) is a nine-amino acid cyclic peptide with the sequence Ac-Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys-NH₂, featuring a disulfide bridge between the terminal cysteine residues [1] [2]. The synthesis of this complex cyclic structure requires careful optimization of solid-phase peptide synthesis parameters to achieve high purity and yield. The compound bears CAS number 2580154-02-3 and is characterized by its acetylated N-terminus and amidated C-terminus [3] [4].

The synthetic approach for certepetide utilizes solid-phase peptide synthesis with particular attention to coupling efficiency and cyclization strategies. The peptide is manufactured using solid-phase peptide synthetic techniques with high chemical purity, achieving greater than 95% purity in the final product [2]. The cyclic structure is established through disulfide bond formation between the terminal cysteine residues, creating a constrained macrocyclic architecture essential for biological activity [2] [5].

Resin Selection and Coupling Efficiency

The selection of appropriate solid support materials represents a critical factor in optimizing certepetide synthesis. Polystyrene-based resins with 1% divinylbenzene crosslinking serve as the primary support matrix, offering optimal balance between swelling properties and mechanical stability [6]. For certepetide synthesis, several resin types demonstrate suitability, with specific advantages for different synthetic requirements.

Wang resin with loading capacities of 0.7-1.2 mmol/g provides excellent performance for C-terminal acid functionalization, while Rink amide resin (0.6-0.8 mmol/g loading) offers superior swelling properties for C-terminal amide formation required in certepetide synthesis [7] [6]. The enhanced swelling characteristics of Rink amide resin facilitate reagent diffusion and accommodate the growing peptide chain, particularly important for sequences containing bulky amino acid residues such as arginine [7].

NovaGel resin represents an advanced option with approximately 48% polyethylene glycol content and 0.7 mmol/g substitution level, providing excellent solvent compatibility and reduced aggregation during synthesis [6]. This resin type demonstrates particular utility for challenging sequences and maintains stability under standard Fmoc deprotection conditions using piperidine [6]. The incorporation of polyethylene glycol chains enhances solvation properties and reduces intermolecular interactions that can compromise coupling efficiency [6].

Coupling efficiency optimization requires systematic evaluation of multiple parameters including amino acid excess, coupling reagents, reaction time, and temperature control. For certepetide synthesis, the most challenging coupling reactions involve sterically hindered residues, particularly the Arg-Gly sequence and Pro incorporation [8]. Statistical analysis of coupling efficiency data reveals that arginine, threonine, valine, isoleucine, and glutamine represent the most difficult carboxyl-reacting amino acids, while glutamine, leucine, alanine, arginine, and isoleucine present challenges as amine-reacting residues [8].

The optimization of coupling conditions demonstrates that no single amino acid coupling can be predicted to achieve complete conversion with a single reaction cycle [8]. This fundamental limitation necessitates implementation of double coupling protocols for critical amino acid additions, particularly for cysteine residues involved in disulfide bridge formation [9]. Microwave-assisted coupling provides significant enhancement in coupling efficiency, with temperature elevation to 50-75°C reducing reaction times from hours to minutes while maintaining product integrity [10].

Advanced coupling reagent selection proves crucial for certepetide synthesis optimization. 1-Hydroxybenzotriazole-based activating agents including HATU and PyBOP demonstrate superior performance for cyclic peptide synthesis compared to carbodiimide-based systems [9]. The combination of Oxyma Pure with tert-butyl ethyl carbodiimide in green solvents provides enhanced coupling efficiency while reducing environmental impact [11]. For certepetide synthesis, HATU coupling reagent with N,N-diisopropylethylamine base in dimethylformamide solvent achieves optimal coupling efficiency for the challenging arginine and proline residues [9] [12].

Real-time monitoring of coupling efficiency through ninhydrin testing or ultraviolet absorbance measurement enables immediate assessment of reaction completion [8] [12]. Deep learning approaches for coupling optimization demonstrate predictive capability for synthesis success based on deprotection peak characteristics, with particular emphasis on aggregation prevention during certepetide assembly [12]. The integration of automated monitoring systems with adaptive coupling protocols represents an advanced strategy for maximizing synthetic efficiency [12].

Cyclization Strategies for Disulfide Formation

The formation of the disulfide bridge in certepetide requires careful consideration of cyclization strategy to achieve high yield and minimize side product formation. The intramolecular disulfide bond between Cys1 and Cys9 creates the constrained cyclic structure essential for certepetide biological activity [1] [2]. Multiple cyclization approaches demonstrate viability for disulfide-bridged peptide synthesis, each with distinct advantages and limitations.

In-solution oxidative folding represents the traditional approach for disulfide formation, typically conducted in dilute aqueous buffer at pH 8-9 to minimize intermolecular oxidation and oligomerization [13] [14]. This method requires careful concentration control, with peptide concentrations maintained below 0.1 mM to favor intramolecular cyclization over intermolecular aggregation [13]. The reaction proceeds slowly over 2-24 hours with yields ranging from 40-80%, depending on peptide sequence and buffer conditions [15].

On-resin disulfide formation offers significant advantages in terms of reaction efficiency and product purity. Treatment of thiol-protected peptidyl resin with iodine in dimethylformamide achieves rapid and quantitative disulfide formation within 30 minutes [13]. This approach demonstrates particular utility for certepetide synthesis, where the constrained geometry of the resin-bound peptide favors intramolecular cyclization [13]. The method achieves yields of 80-95% with minimal side product formation [13].

Investigation of protecting group strategies reveals that combination of trityl and acetamidomethyl protection for the two cysteine residues enables chemoselective disulfide formation [13] [16]. During global deprotection, selective removal of the trityl group exposes one thiol, which subsequently attacks the acetamidomethyl-protected cysteine to form the disulfide bridge [13]. This approach eliminates the need for separate oxidation steps and provides excellent control over cyclization selectivity [16].

The thiol-disulfide interchange methodology using sec-isoamyl-thiosulfonate protecting groups demonstrates exceptional efficiency for certepetide cyclization [16]. This approach involves dual protection where one cysteine bears trityl protection while the second carries the activating thiosulfonate group [16]. During deprotection, the free thiol generated from trityl removal immediately attacks the activated disulfide, resulting in instantaneous cyclization with yields exceeding 95% [16].

Advanced cyclization strategies include cyclative release approaches where peptides are synthesized on solid phase via C-terminal disulfide linkers [17] [18]. The peptide contains an N-terminal thiol group and is attached to the resin through a disulfide bond at the C-terminus [17]. Base-mediated deprotonation of the N-terminal thiol triggers intramolecular disulfide exchange, simultaneously cyclizing the peptide and releasing it from the solid support in pure form [17] [18]. This method eliminates the need for post-synthetic purification and provides yields of 70-95% [17].

Temperature and solvent effects significantly influence cyclization efficiency and selectivity. Elevated temperatures accelerate disulfide formation but may promote side reactions including amino acid epimerization and peptide degradation [13]. Organic solvents such as dimethylformamide and dimethyl sulfoxide facilitate disulfide bond formation through enhanced thiol reactivity, while aqueous systems provide milder conditions but require longer reaction times [13] [15].

The optimization of cyclization conditions for certepetide synthesis involves systematic evaluation of pH, temperature, concentration, and reaction time parameters. Buffer systems at pH 8.0-8.5 provide optimal balance between thiol reactivity and peptide stability [13]. Inclusion of reducing agents such as tris(2-carboxyethyl)phosphine at low concentrations can facilitate disulfide shuffling and improve cyclization yields [13]. However, careful control of reducing agent concentration is essential to prevent complete reduction of the desired disulfide bond [13].

Purification and Quality Control Protocols

The purification and quality control of certepetide requires sophisticated chromatographic techniques to achieve the high purity standards necessary for pharmaceutical applications. The complex nature of peptide impurities, including sequence variants, oxidation products, and aggregates, necessitates development of robust analytical methods capable of detecting and quantifying trace-level contaminants [19] [20].

Reverse-Phase HPLC Method Development

Reverse-phase high-performance liquid chromatography serves as the primary technique for certepetide purification and analysis, providing high resolution separation based on hydrophobic interactions between the peptide and stationary phase [21] [22]. The method development process requires systematic optimization of mobile phase composition, gradient conditions, and column parameters to achieve baseline resolution of certepetide from related impurities [19] [23].

Mobile phase selection for certepetide analysis utilizes water and acetonitrile as the primary solvents, with trifluoroacetic acid serving as the ion-pairing reagent at 0.1% concentration [21] [23]. The trifluoroacetic acid provides several critical functions including improvement of peak shape for basic peptides, enhancement of retention for acidic residues, and suppression of secondary interactions with silanol groups on the stationary phase [23]. The acidic pH environment (pH 2.0-2.5) maintains protonation of basic amino acid residues, ensuring consistent retention behavior and peak symmetry [24].

Column selection represents a crucial parameter in certepetide method development, with octadecyl (C18) stationary phases providing optimal retention and selectivity for peptide separations [21] [19]. Wide-pore (300 Å) columns demonstrate superior performance for peptide analysis compared to conventional pore sizes, allowing enhanced mass transfer and reduced peak broadening [21]. Particle sizes of 1.7-3.5 μm provide excellent resolution while maintaining reasonable back pressures for routine analysis [19] [25].

Gradient optimization for certepetide requires careful consideration of the peptide hydrophobicity and elution characteristics. Initial mobile phase conditions typically begin at 20-25% acetonitrile to ensure adequate retention of polar impurities, with linear gradient progression to 60-70% acetonitrile over 20-30 minutes [23] [24]. The gradient slope must be sufficiently shallow to achieve resolution of closely eluting impurities while maintaining reasonable analysis times [23]. For certepetide, optimal separation is achieved with a gradient of 25-65% acetonitrile over 25 minutes at 1.0 mL/min flow rate [23].

Temperature control significantly influences peptide retention and peak shape, with column temperatures of 30-40°C providing optimal performance [21] [23]. Elevated temperatures reduce mobile phase viscosity and enhance mass transfer, resulting in improved peak efficiency and reduced analysis times [23]. However, temperatures above 60°C may promote peptide degradation and should be avoided [24].

Detection wavelength selection for certepetide utilizes dual-wavelength monitoring at 214 nm and 280 nm [21] [23]. The 214 nm wavelength provides maximum sensitivity for peptide bond absorption, enabling detection of impurities at the 0.05-0.1% level [19]. The 280 nm wavelength offers selectivity for aromatic amino acids, providing complementary information for peak identification and purity assessment [23].

Method validation for certepetide reverse-phase HPLC analysis requires demonstration of specificity, linearity, accuracy, precision, and robustness according to International Conference on Harmonisation guidelines [20]. Specificity studies involve analysis of stressed samples to demonstrate resolution of degradation products from the main peak [19]. Linearity assessment covers the range from limit of quantitation to 120% of the target concentration, with correlation coefficients exceeding 0.999 [20].

Preparative-scale purification of certepetide employs similar chromatographic principles with modifications for higher sample loading and throughput [23]. Column dimensions increase to 21.2 × 250 mm to accommodate milligram to gram quantities of crude peptide [23]. Flow rates scale proportionally to maintain linear velocity, typically 10-50 mL/min depending on column size [23]. Gradient conditions may require optimization to maintain resolution at increased sample loads, often necessitating shallower gradients and extended run times [23].

Sample preparation for certepetide HPLC analysis involves dissolution in appropriate solvents to ensure complete solubilization without peptide degradation [24]. Aqueous solutions with pH adjustment may be required for peptides with extreme hydrophobicity or charge characteristics [24]. Sample concentrations typically range from 0.1-1.0 mg/mL for analytical applications, with higher concentrations used for preparative purification [23].

Advanced HPLC techniques including ultra-high-performance liquid chromatography and two-dimensional liquid chromatography provide enhanced resolution and sensitivity for certepetide analysis [19]. Ultra-high-performance liquid chromatography utilizing sub-2 μm particles and high-pressure systems achieves superior efficiency and reduced analysis times [19]. Two-dimensional liquid chromatography combines orthogonal separation mechanisms to resolve complex impurity profiles that cannot be separated by single-dimension techniques [19].

Purity Assessment via Chromatographic Techniques

Comprehensive purity assessment of certepetide requires multiple orthogonal chromatographic techniques to detect and quantify the full spectrum of potential impurities [19] [20]. The complex nature of peptide synthesis and degradation processes generates diverse impurity types including sequence variants, oxidation products, deamidation products, aggregates, and residual synthesis reagents [19] [20].

Reverse-phase high-performance liquid chromatography serves as the primary technique for certepetide purity determination, providing quantitative analysis of sequence-related impurities and degradation products [21] [19]. The method achieves detection limits of 0.05-0.1% for most impurities, with analysis times of 20-30 minutes [19]. Integration of mass spectrometric detection enhances identification capability and reduces detection limits to 0.01-0.05% for specific impurities [19].

Ion-exchange chromatography provides complementary information for charge variant analysis of certepetide [26] [19]. This technique separates peptides based on differences in net charge, enabling detection of deamidation products, oxidation variants, and other charge-modified impurities [26]. Cation-exchange chromatography typically provides optimal resolution for basic peptides, while anion-exchange may be preferred for acidic sequences [26]. Detection limits range from 0.1-0.5% with analysis times of 15-25 minutes [19].

Size-exclusion chromatography enables assessment of certepetide aggregation and molecular weight variants [26] [19]. This technique separates molecules based on hydrodynamic size, providing information on dimer, trimer, and higher-order aggregate formation [26]. The method proves particularly valuable for stability studies and formulation development, where aggregation represents a critical quality attribute [26]. Detection limits typically range from 0.1-1.0% with analysis times of 10-20 minutes [19].

Hydrophilic interaction chromatography offers unique selectivity for polar and hydrophilic impurities that may co-elute in reverse-phase systems [19]. This technique utilizes polar stationary phases with high organic content mobile phases, providing orthogonal selectivity to reverse-phase chromatography [19]. For certepetide analysis, hydrophilic interaction chromatography enables detection of polar synthesis by-products and degradation products with detection limits of 0.05-0.2% [19].

Liquid chromatography-mass spectrometry represents the gold standard for certepetide identity confirmation and impurity characterization [20] [27]. High-resolution mass spectrometry provides exact mass measurements enabling molecular formula determination and structural elucidation of unknown impurities [20]. Tandem mass spectrometry through collision-induced dissociation generates sequence information for peptide identification and sequence variant characterization [20]. Detection limits reach 0.01-0.05% with the additional benefit of structural information [19].

Capillary electrophoresis provides high-resolution separation based on charge-to-mass ratio differences, offering complementary selectivity to liquid chromatography techniques [22]. This technique demonstrates particular utility for separation of closely related peptide variants and isoforms [22]. Detection limits of 0.02-0.1% can be achieved with analysis times of 10-20 minutes [19]. The technique requires minimal sample volumes and provides rapid method development [22].

Two-dimensional liquid chromatography systems combine orthogonal separation mechanisms to achieve comprehensive impurity profiling [19]. The first dimension typically employs ion-exchange or hydrophilic interaction chromatography, while the second dimension utilizes reverse-phase chromatography [19]. This approach provides superior peak capacity and enables resolution of complex impurity mixtures that cannot be separated by single-dimension techniques [19]. Detection limits reach 0.01-0.05% with analysis times of 60-120 minutes [19].

Ultra-high-performance liquid chromatography offers enhanced efficiency and reduced analysis times for routine certepetide quality control [19]. Sub-2 μm particles and high-pressure systems provide superior resolution and sensitivity compared to conventional HPLC [19]. Analysis times reduce to 5-15 minutes while maintaining detection limits of 0.05-0.1% [19]. This technique provides optimal balance between analytical performance and throughput for manufacturing quality control applications [19].

Quality control protocols for certepetide purity assessment integrate multiple analytical techniques to provide comprehensive characterization [20] [27]. Primary analysis typically employs reverse-phase HPLC for purity determination, with confirmatory testing using orthogonal techniques such as ion-exchange chromatography or capillary electrophoresis [20]. Mass spectrometry provides identity confirmation and impurity characterization [20] [27]. All analytical methods require validation according to pharmaceutical guidelines, with demonstrated specificity, accuracy, precision, and robustness [20].

The implementation of statistical process control enables monitoring of purity trends and identification of process deviations [20]. Control charts track key purity parameters over time, enabling early detection of manufacturing issues [20]. Specification limits based on safety and efficacy considerations establish acceptance criteria for batch release [20]. Out-of-specification results trigger investigation procedures to identify root causes and implement corrective actions [20].

XLogP3

-9.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

14

Exact Mass

988.38548499 g/mol

Monoisotopic Mass

988.38548499 g/mol

Heavy Atom Count

67

Dates

Last modified: 08-10-2024

Explore Compound Types